molecular formula C22H19N3O2S2 B11374058 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11374058
M. Wt: 421.5 g/mol
InChI Key: LOFKDPLJGFYUOG-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C22H19N3O2S2/c1-2-27-19-11-7-6-10-17(19)18-14-29-22(24-18)25-20(26)12-16-13-28-21(23-16)15-8-4-3-5-9-15/h3-11,13-14H,2,12H2,1H3,(H,24,25,26)

InChI Key

LOFKDPLJGFYUOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings are synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Coupling Reactions: The synthesized thiazole rings are then coupled with the ethoxyphenyl group and the phenyl group through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Thiazole Derivatives: Formed through reduction reactions

    Substituted Thiazole Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, inflammation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their potential as anti-diabetic agents.

Uniqueness

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide stands out due to its unique combination of two thiazole rings and an ethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

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